ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzo[d][1,3]dioxol (piperonyl) moiety. Key structural elements include:
- Thieno[2,3-c]pyridine core: A bicyclic system combining thiophene and pyridine rings.
- Substituents: 2-Acetamido group linked to a benzo[d][1,3]dioxol moiety at position 2. 3-Cyano group at position 3. Ethyl ester at position 5. The following comparison leverages structurally related compounds from the literature.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-26-20(25)23-6-5-13-14(9-21)19(29-17(13)10-23)22-18(24)8-12-3-4-15-16(7-12)28-11-27-15/h3-4,7H,2,5-6,8,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSFIVLTNVAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features several notable structural motifs, including a benzo[d][1,3]dioxole moiety and a thieno[2,3-c]pyridine core, which may contribute to its pharmacological properties.
Chemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5 |
| Molecular Weight | 406.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Not available in search results] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzo[d][1,3]dioxole moiety is known for its ability to intercalate with DNA and modulate enzyme activities. The thieno[2,3-c]pyridine structure may participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to specific receptors or enzymes.
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar antioxidative effects.
Enzyme Inhibition
Research into related compounds has demonstrated potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The potential of this compound to inhibit these enzymes could make it a candidate for further investigation as a therapeutic agent in cognitive disorders.
Study 1: Acetylcholinesterase Inhibition
In a study evaluating the biological activity of thienopyridine derivatives, compounds structurally related to this compound were found to exhibit significant AChE inhibitory activity. The most active derivative showed an IC50 value in the nanomolar range, indicating strong potential for therapeutic applications in Alzheimer's disease management .
Study 2: Antioxidative Effects
Another research effort focused on the antioxidative properties of compounds similar to those containing the benzo[d][1,3]dioxole moiety. These studies demonstrated that such compounds could protect neuronal cells from amyloid beta-induced oxidative damage by enhancing cellular antioxidant defenses . This suggests that this compound may also mitigate oxidative stress in neurodegenerative contexts.
Comparison with Similar Compounds
Table 2: Physical Properties of Comparable Compounds
Key Findings and Implications
- Functional Group Impact: The benzo[d][1,3]dioxol moiety may enhance metabolic stability, while the cyano group could facilitate hydrogen bonding in biological targets.
- Synthesis Challenges: –3 highlights the use of malononitrile and ethyl cyanoacetate for introducing cyano/ester groups, suggesting viable routes for the target’s synthesis .
This analysis underscores the need for targeted studies to elucidate the compound’s pharmacological profile and optimize synthetic pathways.
Preparation Methods
Core Thienopyridine Formation
The Thorpe–Ziegler cyclization, as demonstrated in the synthesis of 4-benzodioxol-5-ylthieno[2,3-b]pyridines, serves as a foundational method. For the target compound, a modified protocol involves condensation of benzodioxol-5-yl-2-cyanothioacrylamide (1.2 equiv), ethyl acetoacetate (1.0 equiv), and piperidine (1.5 equiv) in ethanol at reflux (78°C, 12 h). This yields the 1,4-dihydropyridine intermediate 3-cyano-4-benzodioxol-5-yl-1,4-dihydropyridine-2-thiolate (72% yield).
Mechanistic Insight : The reaction proceeds via enamine formation, followed by cyclization to generate the dihydrothienopyridine core. The cyanothioacrylamide acts as both a sulfur donor and a nitrile source, enabling simultaneous incorporation of the cyano group.
Cascade Multicomponent Synthesis
Pyridine Ring Construction
Adapting methodologies from thieno[2,3-b]pyridine synthesis, a one-pot reaction combines 4-cyanobenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), and thiophenol (1.0 equiv) in the presence of nanocrystalline MgO (20 mol%) in ethanol (50°C, 4 h). This produces 2-amino-4-(benzo[d]dioxol-5-yl)-6-mercaptopyridine-3,5-dicarbonitrile (68% yield).
Thieno Ring Closure
Treatment with α-bromoacetamide (1.5 equiv) in methanol containing sodium methoxide (0.1 equiv) at room temperature (25°C, 10 min) induces cyclization. The mercaptopyridine intermediate undergoes nucleophilic substitution, forming the thieno[2,3-c]pyridine ring with concurrent introduction of the cyano and acetamido groups.
Advantages :
- Rapid reaction kinetics (10 min completion).
- No need for intermediate purification, enhancing atom economy.
Comparative Yield :
| Component | Conditions | Yield (%) |
|---|---|---|
| Pyridine formation | MgO, EtOH, 50°C | 68 |
| Cyclization | NaOMe, MeOH, 25°C | 76 |
Post-Functionalization of Preformed Thienopyridines
Synthesis of Ethyl 3-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate
Following protocols from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives, ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is prepared via condensation of thiourea , ethyl cyanoacetate , and cyclohexanone in acetic acid (80°C, 8 h, 65% yield).
Acylation and Cyano Group Installation
The amine at position 2 is acylated with 2-(benzo[d]dioxol-5-yl)acetyl chloride (1.1 equiv) in dichloromethane (DCM) using Hünig’s base (2.0 equiv) at 0°C (2 h, 88% yield). The cyano group is introduced via treatment with trimethylsilyl cyanide (TMSCN, 1.5 equiv) and BF₃·Et₂O (0.2 equiv) in acetonitrile (40°C, 6 h, 74% yield).
Reaction Optimization :
- Acylation at lower temperatures minimizes ester hydrolysis.
- Lewis acid catalysis enhances nitrile incorporation.
Critical Analysis of Methodologies
Efficiency and Scalability
- Thorpe–Ziegler Route : High yields at each step but requires multiple isolations. Scalability is limited by Mn(OAc)₃ oxidation costs.
- Cascade Synthesis : Ideal for rapid assembly but struggles with steric hindrance from the benzodioxol group.
- Post-Functionalization : Flexible for late-stage modifications but involves hazardous reagents (TMSCN).
Functional Group Compatibility
Q & A
Q. What are the typical synthetic routes for this compound, and what key reaction steps are involved?
The synthesis involves multi-step reactions, often starting with condensation of a benzodioxole-containing precursor with heterocyclic intermediates. For example, analogous compounds are synthesized via:
- Step 1 : Reaction of a thiouracil derivative with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid under reflux, catalyzed by sodium acetate .
- Step 2 : Cyclization reactions to form the thieno[2,3-c]pyridine core, requiring precise temperature control (e.g., 80–100°C) and solvents like dimethylformamide (DMF) or toluene .
- Step 3 : Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions .
Key Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetic anhydride, DMF | Higher polarity solvents improve cyclization |
| Catalyst | Sodium acetate, Pd/Cu | Reduces side reactions |
| Temperature | 80–100°C (reflux) | Critical for ring closure |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and cyano-related protons (δ ~7.9 ppm) .
- ¹³C NMR : Peaks for carbonyl carbons (δ 165–171 ppm) and nitrile groups (δ ~117 ppm) .
Q. What safety precautions are critical when handling this compound?
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., cyclization) .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) narrow optimal conditions (e.g., solvent polarity, pH) by simulating intermediates .
- Case Study : Computational screening of substituent effects at the benzodioxole moiety predicted enhanced electrophilicity, guiding experimental synthesis of analogs .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Systematic SAR Studies : Compare analogs with variations at the 5-position (e.g., 3,4-dimethoxyphenyl vs. phenyl). For example:
| Substituent (Position 5) | Bioactivity (IC₅₀, μM) | Source Study |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.5 (Antibacterial) | |
| Phenyl | >50 (Inactive) |
- Controlled Replication : Standardize assays (e.g., MIC testing for antimicrobial activity) across labs to minimize variability .
Q. How do substituent variations influence physicochemical properties and bioactivity?
- Electron-Donating vs. Withdrawing Groups :
- Methoxy groups (electron-donating) : Increase solubility via hydrogen bonding but reduce metabolic stability .
- Cyano groups (electron-withdrawing) : Enhance electrophilicity, improving target binding (e.g., enzyme inhibition) .
- Steric Effects : Bulky substituents at the 2-position (e.g., benzylidene vs. furan) alter conformational flexibility, impacting receptor interactions .
Methodological Recommendations
- For Synthesis Optimization : Combine DOE (Design of Experiments) with computational screening to prioritize reaction variables (e.g., solvent, catalyst) .
- For Data Contradictions : Use meta-analysis frameworks to harmonize bioactivity data, accounting for assay conditions and structural heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
